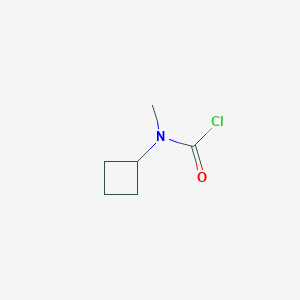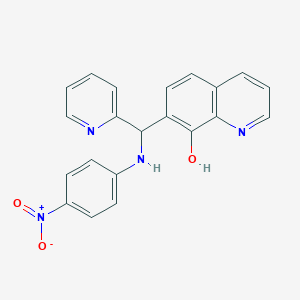
7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol, also known as NPAQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the quinoline family and has a unique structure that makes it a promising candidate for various research purposes. In
Wirkmechanismus
Target of action
Quinolones are a type of antibiotic that work by inhibiting the DNA gyrase and topoisomerase IV enzymes, which are necessary for bacterial DNA replication . Nitrophenyl compounds are often used as substrates in enzyme assays, but their specific targets can vary widely depending on the structure of the compound .
Mode of action
Quinolones bind to the DNA gyrase and topoisomerase IV enzymes, preventing them from unwinding and replicating the bacterial DNA, which leads to cell death . The mode of action of nitrophenyl compounds can vary, but many of them work by being metabolized by their target enzyme into products that can be easily detected .
Biochemical pathways
Quinolones generally affect the dna replication pathway in bacteria, while the pathways affected by nitrophenyl compounds can vary widely .
Pharmacokinetics
Many quinolones are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of action
The action of quinolones generally results in the death of bacterial cells .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is its unique structure, which makes it a promising candidate for various research applications. This compound-based fluorescent probes have high sensitivity and selectivity for metal ions, which makes them useful for imaging and monitoring metal ion levels in biological systems. However, the synthesis of this compound can be challenging, and the compound can be unstable under certain conditions. The toxicity and side effects of this compound on normal cells and tissues are also not well understood, which can limit its potential applications.
Zukünftige Richtungen
There are several future directions for the research on 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol. One area of focus is the development of this compound-based fluorescent probes for imaging and monitoring metal ions in living cells and tissues. This can provide insights into the role of metal ions in various physiological and pathological processes. Another area of research is the development of this compound-based anticancer agents that can selectively target cancer cells while sparing normal cells. This can lead to the development of more effective and less toxic cancer therapies. Additionally, the potential applications of this compound in other research fields such as materials science and catalysis should be explored. Overall, the unique structure and properties of this compound make it a promising candidate for various scientific research applications.
Synthesemethoden
The synthesis of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol involves the reaction of 8-hydroxyquinoline with 2-pyridylmethylamine and 4-nitroaniline. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of this compound can be optimized by adjusting the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research is the development of this compound-based fluorescent probes for the detection of metal ions such as zinc and copper. These probes can be used for imaging and monitoring the levels of metal ions in biological systems. This compound has also been studied for its potential as an anticancer agent and as a modulator of protein-protein interactions.
Eigenschaften
IUPAC Name |
7-[(4-nitroanilino)-pyridin-2-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21-17(11-6-14-4-3-13-23-19(14)21)20(18-5-1-2-12-22-18)24-15-7-9-16(10-8-15)25(27)28/h1-13,20,24,26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSXWEUVCNUZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

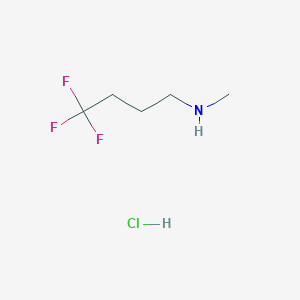
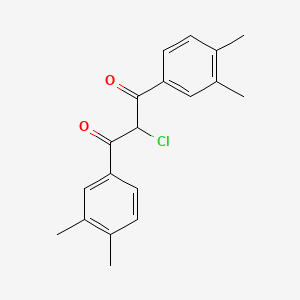
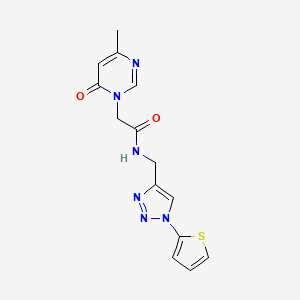


![4-(2-Fluoropyridine-4-carbonyl)-4-azatricyclo[4.3.1.1^{3,8}]undecane](/img/structure/B2623431.png)


![N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623435.png)
![1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate](/img/structure/B2623441.png)
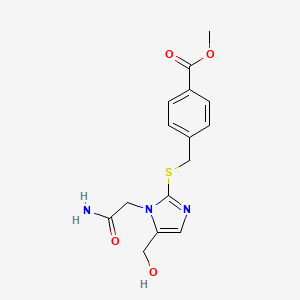
![N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2623444.png)
![2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2623445.png)
